

# Serdexmethylphenidate: A Technical Overview of its Molecular Structure and Physicochemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Serdexmethylphenidate*

Cat. No.: *B610792*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Serdexmethylphenidate** (SDX) is a novel prodrug of the central nervous system (CNS) stimulant dexamethylphenidate (d-MPH), the more pharmacologically active d-threo-enantiomer of racemic methylphenidate.<sup>[1][2]</sup> It was approved by the U.S. Food and Drug Administration (FDA) in March 2021 as a component of Azstarys®, a combination product with d-MPH for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and older.<sup>[3][4]</sup> The prodrug design provides a delayed onset and extended duration of action, which, when combined with immediate-release d-MPH, allows for rapid symptom control with therapeutic efficacy lasting up to 13 hours.<sup>[3][4]</sup> This document provides a detailed technical overview of the molecular structure and physicochemical properties of **serdexmethylphenidate**.

## Molecular Structure and Identification

**Serdexmethylphenidate** is an enantiopure compound with three defined chiral centers.<sup>[5]</sup> It is chemically synthesized from d-MPH.<sup>[6]</sup> The molecule consists of dexamethylphenidate covalently linked to a ligand through a carbamate bond, forming a quaternary ammonium structure.<sup>[5]</sup> This structure is designed to be pharmacologically inactive until it undergoes enzymatic conversion in the lower gastrointestinal tract.<sup>[4][7]</sup>

Below is a diagram illustrating the two-dimensional chemical structure of the **serdexmethylphenidate** inner salt.



[Click to download full resolution via product page](#)

Caption: 2D molecular structure of **serdexmethylphenidate**.

A summary of key identifiers for **serdexmethylphenidate** is provided in the table below.

| Identifier        | Value                                                                                                                                                                       | Citation |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| IUPAC Name        | (2S)-3-hydroxy-2-[[1-[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyloxyethyl]pyridin-1-ium-3-carbonyl]amino]propanoate                                    | [8]      |
| CAS Number        | 1996626-29-9 (inner salt);<br>1996626-30-2 (chloride salt)                                                                                                                  | [3][8]   |
| Molecular Formula | C <sub>25</sub> H <sub>29</sub> N <sub>3</sub> O <sub>8</sub> (inner salt);<br>C <sub>25</sub> H <sub>30</sub> C <sub>1</sub> N <sub>3</sub> O <sub>8</sub> (chloride salt) | [8][9]   |
| SMILES            | COC(=O)--INVALID-LINK--<br>C(=O)<br>[O-]>C@@HC3=CC=CC=C3                                                                                                                    | [8]      |
| InChIKey          | UBZPNQRBUOBBLN-PWRODBHTSA-N                                                                                                                                                 | [8]      |

## Physicochemical Properties

The physicochemical characteristics of **serdexmethylphenidate** are crucial to its function as a prodrug, influencing its stability, solubility, and absorption profile. As a quaternary salt, it exhibits low lipophilicity, which is expected to result in low penetration of the blood-brain barrier and limited gastrointestinal absorption in its intact form.[\[5\]](#)[\[6\]](#) The carbamate bond provides chemical stability in acidic and basic conditions, preventing premature release of d-MPH.[\[5\]](#)[\[6\]](#)

A summary of the key physicochemical properties of **serdexmethylphenidate** and its chloride salt is presented below.

| Property                  | Value                                                                                                                                                                | Citation                                |
|---------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Molecular Weight          | 499.5 g/mol (inner salt); 536.0 g/mol (chloride salt)                                                                                                                | <a href="#">[8]</a> <a href="#">[9]</a> |
| Appearance                | White to off-white crystalline solid                                                                                                                                 | <a href="#">[5]</a>                     |
| Melting Point             | 202 to 208°C                                                                                                                                                         | <a href="#">[5]</a>                     |
| Solubility (SDX Chloride) | Freely soluble in water at pH 1.2 (333.5 mg/mL), pH 2.9 (382.22 mg/mL), and pH 5.8 to 6.8 (>500 mg/mL). Limited solubility (<1 mg/mL) in non-polar organic solvents. | <a href="#">[5]</a>                     |
| Stability                 | Stable at pH 1-8 for 24 hours with no degradation to d-MPH detected. Degrades under basic conditions (pH > 6.8) after 24 hours.                                      | <a href="#">[5]</a> <a href="#">[6]</a> |
| Protein Binding           | ~56% (in vitro, human plasma)                                                                                                                                        | <a href="#">[5]</a>                     |

## Pharmacological Mechanism Prodrug Conversion and Metabolism

**Serdexmethylphenidate** is pharmacologically inactive and functions as a prodrug that is converted to its active metabolite, dexmethylphenidate, primarily in the lower gastrointestinal tract.[1][7] The precise enzymes responsible for this conversion have not yet been fully elucidated.[3][7] Less than 3% of the orally administered dose is found intact in systemic circulation.[1][3] Following its conversion from SDX, d-MPH is primarily metabolized in the liver by carboxylesterase 1A1 to its inactive metabolite, d- $\alpha$ -phenyl-piperidine acetic acid (d-ritalinic acid).[8]

The metabolic pathway from **serdexmethylphenidate** to its primary active and inactive metabolites is illustrated below.



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of **serdexmethylphenidate**.

## Mechanism of Action of Dexmethylphenidate

The therapeutic effect in ADHD is derived from the activity of dexmethylphenidate.[10] d-MPH is a CNS stimulant that blocks the reuptake of norepinephrine and dopamine into the presynaptic neuron.[1][11] This inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET) leads to increased concentrations of these neurotransmitters in the extraneuronal space, enhancing dopaminergic and noradrenergic neurotransmission.[8][12]

The diagram below illustrates the action of dexamethylphenidate at the neuronal synapse.



[Click to download full resolution via product page](#)

Caption: Dexmethylphenidate's mechanism of action at the synapse.

## Experimental Protocols

### Mass Balance and Metabolite Profiling Study

A human absorption, metabolism, and excretion (AME) study is a critical experiment for characterizing a new molecular entity like **serdexmethylphenidate**.

Objective: To investigate the absorption, metabolism, and excretion of **serdexmethylphenidate** following a single oral dose of radiolabeled [14C]-SDX.[13]

Methodology:[13]

- Study Design: An open-label, single-dose, nonrandomized study in healthy adult male subjects under fasted conditions.
- Dosing: Subjects receive a single oral dose of a solution containing a mixture of non-radiolabeled SDX chloride and [14C]-isotopically modified SDX chloride.
- Sample Collection:

- Blood (Whole Blood and Plasma): Collected at predose and at numerous time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).
- Urine and Feces: Collected at predose and in intervals post-dose (e.g., 0-4, 4-8, 8-12, 12-24 hours, and then in 24-hour intervals up to 168 hours).
- Analysis:
  - Radioanalysis: Total radioactivity in all samples is measured using liquid scintillation counting to determine mass balance and recovery.
  - Metabolite Profiling: Plasma, urine, and feces samples are analyzed using Liquid Chromatography with Radiometric Detection (LC-RAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate, identify, and quantify SDX and its metabolites.
- Data Interpretation: Determine the extent of absorption, routes and rates of excretion, and identify the major metabolic pathways. In the case of SDX, such a study confirmed that nearly all of the radiolabeled dose was recovered, primarily in urine (~62%) and feces (~37%), with d-ritalinic acid being the most abundant metabolite.[\[13\]](#)

## Stability-Indicating RP-HPLC Method for Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique for the quantification and stability assessment of pharmaceutical compounds. Several such methods have been developed for the simultaneous estimation of **serdexmethylphenidate** and dexmethylphenidate.[\[11\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Objective: To develop and validate a simple, accurate, and precise stability-indicating RP-HPLC method for the simultaneous quantification of **serdexmethylphenidate** and dexmethylphenidate in bulk and pharmaceutical dosage forms.

Typical Methodology:[\[15\]](#)[\[16\]](#)

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Chromatographic Conditions:

- Column: A C18 or C8 column (e.g., Standard Discovery C18, 150 x 4.6 mm, 5µm).[15]
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01N orthophosphoric acid or 0.01N KH<sub>2</sub>PO<sub>4</sub>) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode (e.g., 45:55 v/v).[15][16]
- Flow Rate: Typically 1.0 mL/min.[16]
- Detection Wavelength: Optimized for both analytes, often around 260 nm.[16]
- Column Temperature: Maintained at a constant temperature, such as 30°C.[16]

- Sample Preparation:
  - Standard Solution: Accurately weigh and dissolve reference standards of SDX and d-MPH in a suitable diluent (often the mobile phase) to prepare a stock solution, followed by serial dilutions to create working standards.
  - Sample Solution: For capsule dosage forms, the contents of several capsules are pooled, and a quantity equivalent to a single dose is dissolved in the diluent, sonicated, and filtered to prepare the final sample solution.
- Method Validation (as per ICH Guidelines):
  - Specificity: Analyze blank, placebo, standard, and sample solutions to ensure no interference at the retention times of the analytes.
  - Linearity: Analyze a series of dilutions to demonstrate a linear relationship between concentration and peak area.
  - Accuracy (% Recovery): Perform recovery studies by spiking a known amount of standard into a placebo mixture at different concentration levels (e.g., 50%, 100%, 150%).
  - Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
  - Robustness: Deliberately make small variations in method parameters (e.g., flow rate, mobile phase composition, temperature) to assess the method's reliability.

- Forced Degradation: Subject the drug product to stress conditions (acid, base, oxidation, heat, light) to demonstrate that the method can separate the analytes from potential degradation products, thus proving its stability-indicating nature.

The workflow for this type of analytical method development is shown below.



[Click to download full resolution via product page](#)

Caption: General workflow for RP-HPLC method development.

## Conclusion

**Serdexmethylphenidate** is a rationally designed prodrug that leverages specific molecular and physicochemical properties to achieve a delayed and extended-release profile of its active metabolite, dexmethylphenidate. Its structure as a stable, water-soluble quaternary salt ensures it remains largely intact until it reaches the lower GI tract, where it is enzymatically converted. This controlled release mechanism, combined with an immediate-release dose of dexmethylphenidate, offers a comprehensive treatment profile for ADHD. The characterization and routine analysis of this compound are accomplished through established experimental protocols such as mass balance studies and stability-indicating chromatographic methods.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. publications.aap.org [publications.aap.org]
- 2. medkoo.com [medkoo.com]
- 3. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 4. corium.com [corium.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Serdexmethylphenidate Chloride | C25H30ClN3O8 | CID 134823897 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 10. serdexmethylphenidate [drugcentral.org]
- 11. jjrpc.com [jjrpc.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. zevra.com [zevra.com]
- 14. ijisrt.com [ijisrt.com]
- 15. tanzj.net [tanzj.net]
- 16. actascientific.com [actascientific.com]
- To cite this document: BenchChem. [Serdexmethylphenidate: A Technical Overview of its Molecular Structure and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610792#molecular-structure-and-physicochemical-properties-of-serdexmethylphenidate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)